molecular formula C9H6BrClN2O B13213494 8-Bromo-2-chloro-6-methylquinazolin-4-ol

8-Bromo-2-chloro-6-methylquinazolin-4-ol

Cat. No.: B13213494
M. Wt: 273.51 g/mol
InChI Key: PRQBGQDRYCMEJV-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-6-methylquinazolin-4-ol is a chemical compound with the molecular formula C9H6BrClN2O and a molecular weight of 273.51 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

The synthesis of 8-Bromo-2-chloro-6-methylquinazolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of 6-methylquinazolin-4-ol. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pH levels . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for commercial use.

Chemical Reactions Analysis

8-Bromo-2-chloro-6-methylquinazolin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

8-Bromo-2-chloro-6-methylquinazolin-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-6-methylquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may interfere with DNA synthesis or protein function, resulting in the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

8-Bromo-2-chloro-6-methylquinazolin-4-ol can be compared with other quinazoline derivatives, such as:

Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

8-bromo-2-chloro-6-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H6BrClN2O/c1-4-2-5-7(6(10)3-4)12-9(11)13-8(5)14/h2-3H,1H3,(H,12,13,14)

InChI Key

PRQBGQDRYCMEJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(NC2=O)Cl

Origin of Product

United States

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